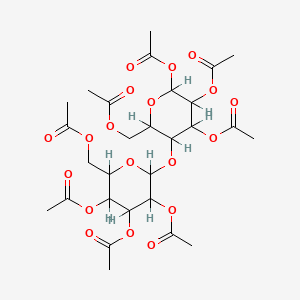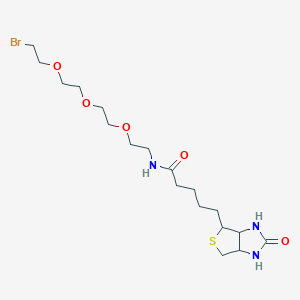![molecular formula C18H31N3O3S2 B1139867 S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)
S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Biotinylamino)thiocaproic Acid S-ethyl ester is a synthetic compound widely used in proteomics research. It is known for its high purity (≥97%) and has a molecular weight of 401.59. The molecular formula is C18H31N3O3S2 . This compound is primarily utilized for research purposes and is not intended for diagnostic or therapeutic use .
Aplicaciones Científicas De Investigación
6-(Biotinylamino)thiocaproic Acid S-ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research for labeling and detecting proteins.
Medicine: Investigated for potential therapeutic applications in drug delivery systems.
Industry: Utilized in the production of biotinylated compounds for various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Biotinylamino)thiocaproic Acid S-ethyl ester involves multiple steps, starting with the preparation of biotinylated intermediates. The key steps include:
Biotinylation: Biotin is reacted with a suitable amine to form a biotinylated intermediate.
Thiocaproic Acid Derivatization: The biotinylated intermediate is then reacted with thiocaproic acid under controlled conditions to form the desired product.
Esterification: The final step involves the esterification of the thiocaproic acid derivative with ethanol to yield 6-(Biotinylamino)thiocaproic Acid S-ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Biotinylation: Large quantities of biotin are reacted with amines in industrial reactors.
Thiocaproic Acid Reaction: The biotinylated intermediates are then processed with thiocaproic acid in large-scale reactors.
Esterification and Purification: The final esterification step is carried out in industrial esterification units, followed by purification processes to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(Biotinylamino)thiocaproic Acid S-ethyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 6-(Biotinylamino)thiocaproic Acid S-ethyl ester involves its ability to bind to specific molecular targets. The biotin moiety allows for strong binding to avidin or streptavidin, which are commonly used in biochemical assays. This binding facilitates the detection and analysis of proteins and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
6-(Biotinylamino)hexanoic Acid: Similar structure but lacks the thiocaproic acid moiety.
Biotinylated Polyethylene Glycol: Contains biotin but has a polyethylene glycol linker instead of thiocaproic acid.
Biotinylated Dextran: Biotinylated compound with a dextran backbone.
Uniqueness
6-(Biotinylamino)thiocaproic Acid S-ethyl ester is unique due to its specific combination of biotin and thiocaproic acid, which provides distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in proteomics research and other scientific applications .
Propiedades
IUPAC Name |
S-ethyl 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O3S2/c1-2-25-16(23)10-4-3-7-11-19-15(22)9-6-5-8-14-17-13(12-26-14)20-18(24)21-17/h13-14,17H,2-12H2,1H3,(H,19,22)(H2,20,21,24)/t13-,14-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAMBPFWKFYJOF-ZQIUZPCESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)










